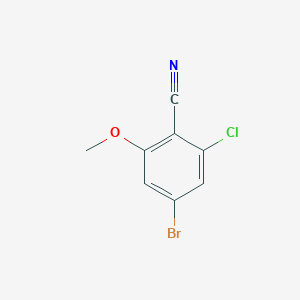
4-Bromo-2-chloro-6-methoxybenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-chloro-6-methoxybenzonitrile is an organic compound with the molecular formula C8H5BrClNO. It is a derivative of benzonitrile, characterized by the presence of bromine, chlorine, and methoxy groups attached to the benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Bromo-2-chloro-6-methoxybenzonitrile can be synthesized through a multi-step process. One common method involves the reaction of 4-bromo-2-chlorobenzaldehyde with sodium cyanide in an aqueous solution. This reaction produces 4-bromo-2-chlorobenzonitrile, which is then further reacted with methoxy compounds to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions. The use of high-purity reagents and optimized reaction parameters ensures the efficient and cost-effective production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-chloro-6-methoxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
4-Bromo-2-chloro-6-methoxybenzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in transition metal complexes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-bromo-2-chloro-6-methoxybenzonitrile involves its interaction with specific molecular targets and pathways. The presence of bromine, chlorine, and methoxy groups allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-chlorobenzonitrile: Lacks the methoxy group, making it less versatile in certain reactions.
4-Bromo-2-methoxybenzonitrile: Lacks the chlorine atom, affecting its reactivity and applications.
2-Chloro-4-methoxybenzonitrile: Lacks the bromine atom, influencing its chemical properties and uses
Uniqueness
4-Bromo-2-chloro-6-methoxybenzonitrile is unique due to the presence of all three functional groups (bromine, chlorine, and methoxy) on the benzene ring. This combination of substituents enhances its reactivity and allows for a broader range of chemical transformations and applications compared to similar compounds .
Propiedades
Fórmula molecular |
C8H5BrClNO |
|---|---|
Peso molecular |
246.49 g/mol |
Nombre IUPAC |
4-bromo-2-chloro-6-methoxybenzonitrile |
InChI |
InChI=1S/C8H5BrClNO/c1-12-8-3-5(9)2-7(10)6(8)4-11/h2-3H,1H3 |
Clave InChI |
CUZXFNWNRKLLKW-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC(=C1)Br)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


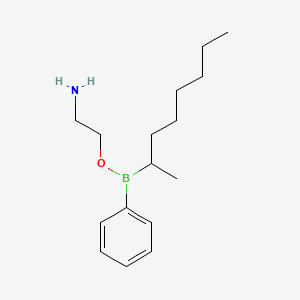



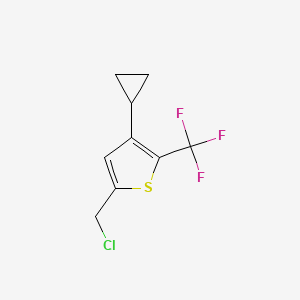
![6-Bromo-4-chlorobenzo[b]thiophene](/img/structure/B13988430.png)
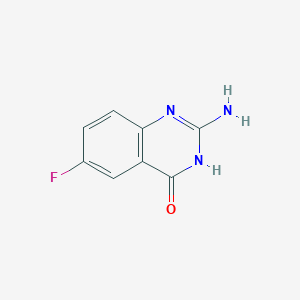
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)triazole-4-carboxamide](/img/structure/B13988444.png)
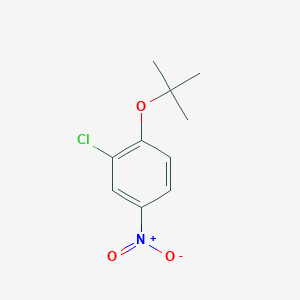


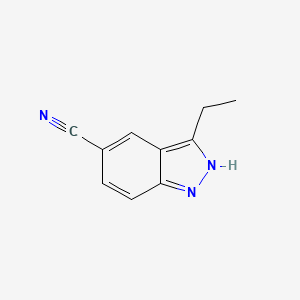
![6-Oxo-1-[(pyridin-3-yl)methyl]-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B13988462.png)
![4-[(E)-(Phenylimino)methyl]benzene-1-carbothioamide](/img/structure/B13988463.png)
